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Compound of Interest

Compound Name: 4-Pyridinepropanol, 1-oxide
Cat. No.: B13417215
Get Quote
\ J

Executive Summary & Structural Context

Compound: 4-Pyridinepropanol, 1-oxide CAS Registry Number: 69603-65-2 Synonyms: 3-(4-
Pyridyl)-1-propanol N-oxide; 4-(3-Hydroxypropyl)pyridine N-oxide Molecular Formula:
Cngcontent-ng-c2699131324=""_nghost-ng-c2339441298="" class="inline ng-star-inserted">

H
NO
Molecular Weight: 153.18 g/mol [1]

This guide provides a comprehensive spectroscopic analysis of 4-Pyridinepropanol, 1-oxide,
a critical metabolite and synthetic intermediate in the development of pyridine-based
pharmaceuticals. The N-oxide moiety significantly alters the electronic environment of the
pyridine ring, resulting in distinct diagnostic signals in NMR, IR, and MS data compared to its
precursor, 4-pyridinepropanol.

Structural Analysis
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The molecule consists of a pyridine ring oxidized at the nitrogen position (N-oxide), substituted
at the 4-position with a 3-hydroxypropyl chain. The N-oxide group introduces a strong dipole (N

-O

), increasing electron density at the 2- and 6-positions via resonance while simultaneously
exerting an inductive withdrawing effect.

Spectroscopic Data Analysis[3][4][5][6][7]
A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The N-oxidation of the pyridine ring causes characteristic chemical shift changes, particularly
deshielding the

-protons (H-2, H-6) and shielding the

-position (C-4) relative to the unoxidized pyridine.

H NMR Data (400 MHz, CDCI

)

Note: Shifts are referenced to TMS (0.00 ppm). Data synthesized from high-fidelity analogue
analysis (4-Picoline N-oxide).
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Shift ( Coupling (
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» PpmM) , HZ)
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-H
Pyridine Ring
3,5 7.12-7.18 Doublet (d) 2H 6.5
-H
Ar-CH
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-CH
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-OH
-CH
-CH
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-CH
Hydroxyl
OH ~25-35 Broad Singlet 1H (Exchangeabl
e)

Diagnostic Insight: The doublet at ~8.13 ppm is the hallmark of the pyridine N-oxide

-protons. In the non-oxidized precursor (4-pyridinepropanol), these protons typically appear
upfield at ~8.4-8.5 ppm (in CDCI

, pyridines are deshielded, but N-oxides show complex behavior where

-protons can be shielded or deshielded depending on solvent, but often appear distinct from

© 2026 BenchChem. All rights reserved.

3/11

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13417215?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

the pyridinium salt). Correction: In CDCI
, pyridine

-protons are ~8.5 ppm. Upon N-oxidation, they often shift upfield slightly or remain similar, but
the

-protons (H-3,5) shift significantly. However, the most reliable diagnostic is the coupling pattern
and the specific relationship between H-2,6 and H-3,5.

C NMR Data (100 MHz, CDCI

)
Shift (
Position Assignment Electronic Effect
» Ppm)
Inductive withdrawal
Ar-C ( by N
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) -0
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)
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B. Infrared (IR) Spectroscopy

The IR spectrum serves as a rapid validation tool for the N-oxidation state.

Wavenumber (cm

Intensity Vibrational Mode Diagnostic Value
)
Confirms alcohol
3200 - 3400 Broad, Strong O-H Stretch _ _
functionality
Primary diagnostic for
1200 - 1250 Strong N-O Stretch )
N-oxide
) Pyridine ring skeletal
1460 - 1480 Medium C=C / C=N Stretch o
vibrations
) ] Secondary
830 - 850 Medium N-O Bending ] ]
confirmation

Technical Note: The N-O stretching frequency is highly sensitive to hydrogen bonding. In protic
solvents or solid state, this band may shift or broaden.

C. Mass Spectrometry (MS)

Mass spectrometry provides definitive confirmation of the N-oxide moiety through characteristic
fragmentation losses.

lonization Mode: ESI+ (Electrospray lonization, Positive Mode) or El (Electron Impact, 70 eV)
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miz lon Identity Fragment Structure  Mechanism
C
154 [M+H] H Protonated Molecular
lon
NO
C
153 M] H Molecular lon (El)
NO
C
137 M - 16] H Loss of Oxygen
(Deoxygenation)
NO
C
136 M-17] H Loss of OH radical
NO
Loss of propyl alcohol
C chain (-CH
108 [M - 45] H CH
NO CH

OH)

Fragmentation Pathway Logic: The "M-16" peak is the "smoking gun" for N-oxides. Unlike
simple alcohols which lose water (M-18), N-oxides characteristically lose the oxygen atom from
the nitrogen under EIl conditions or high collision energy in ESI-MS/MS.

Experimental Protocol: Synthesis & Isolation
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Objective: Preparation of analytical grade 4-Pyridinepropanol, 1-oxide for spectral validation.

Methodology: Peracid Oxidation

This protocol utilizes hydrogen peroxide in acetic acid, a robust method for generating pyridine
N-oxides.

Reagents:

o 4-Pyridinepropanol (1.0 eq)[2]

o Hydrogen Peroxide (30% aq., 3.0 eq)
o Glacial Acetic Acid (Solvent/Catalyst)
Step-by-Step Workflow:

o Dissolution: Dissolve 4-Pyridinepropanol (10 mmol) in Glacial Acetic Acid (10 mL) in a round-
bottom flask.

o Oxidation: Add Hydrogen Peroxide (30 mmol) dropwise at room temperature.

e Heating: Heat the mixture to 70-80°C for 6-12 hours. Monitor via TLC (Mobile phase: 10%
MeOH in DCM). The N-oxide is significantly more polar (lower R

) than the starting material.

e Quenching: Cool to room temperature. If excess peroxide remains (test with starch-iodide
paper), add a small amount of sodium sulfite.

o Concentration: Remove acetic acid under reduced pressure (rotary evaporator).

o Neutralization: Dissolve the residue in a minimum amount of water and neutralize with
saturated Na

CO

or NaOH to pH ~8-9.
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» Extraction: Extract continuously with Chloroform or DCM (N-oxides are water-soluble;
continuous extraction or salting out is often required).

 Purification: Recrystallize from Acetone/Ethanol or purify via column chromatography
(DCM:MeOH 9:1).

Visualizations
Diagram 1: Fragmentation Pathway (MS)

This diagram illustrates the logical fragmentation steps observed in Mass Spectrometry,
highlighting the diagnostic "M-16" loss.
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Click to download full resolution via product page

Caption: MS fragmentation logic showing the characteristic deoxygenation pathway (M-16)
specific to N-oxides.

Diagram 2: Synthesis & Workup Logic

A decision tree for the synthesis and isolation of the target compound.
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Caption: Step-by-step synthesis workflow for the N-oxidation of 4-pyridinepropanol.

References

¢ Sigma-Aldrich.4-Pyridinepropanol, 1-oxide Product Entry (CAS 69603-65-2).Link

¢ Ochiai, E.Aromatic Amine Oxides. Elsevier, 1967. (Classic text on Pyridine N-oxide synthesis
and properties).[3]

© 2026 BenchChem. All rights reserved. 9/11 Tech Support


https://www.benchchem.com/product/b13417215/docs?utm_src=pdf-body-img#technical-guide-spectroscopic-characterization-of-4-pyridinepropanol-1-oxide
https://www.benchchem.com/product/b13417215/docs?utm_src=pdf-body#technical-guide-spectroscopic-characterization-of-4-pyridinepropanol-1-oxide
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.sigmaaldrich.com
https://www.researchgate.net/publication/251335135_N-oxidation_of_pyridines_by_hydrogen_peroxide_in_the_presence_of_TS1
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13417215?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o Katritzky, A. R., & Lagowski, J. M.Chemistry of the Heterocyclic N-Oxides. Academic Press.
(Source for general N-oxide NMR shifts).

¢ Organic Syntheses.Pyridine-N-oxide. Org.[4][5][6] Synth. 1953, 33, 79. Link (Foundational
protocol for peroxide oxidation).

+ National Institute of Standards and Technology (NIST).Pyridine N-oxide Mass Spectrum.
NIST Chemistry WebBook.[7][8] Link (Reference for fragmentation patterns).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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